Product packaging for (4-(Oxetan-3-yl)phenyl)methanol(Cat. No.:CAS No. 1781691-11-9)

(4-(Oxetan-3-yl)phenyl)methanol

Cat. No.: B1530705
CAS No.: 1781691-11-9
M. Wt: 164.2 g/mol
InChI Key: ALGZKNQBQLBRGP-UHFFFAOYSA-N
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Description

Overview of Oxetane-Containing Scaffolds in Modern Organic Chemistry

Oxetanes, which are saturated four-membered ethers, have garnered considerable attention in recent years. nih.govnih.govacs.org Initially considered by some as synthetically intractable and potentially unstable due to their inherent ring strain, they are now recognized as valuable motifs in drug discovery. acs.org The inclusion of an oxetane (B1205548) ring can significantly influence a molecule's physicochemical properties. nih.govacs.org These small, polar, and three-dimensional structures can act as surrogates for more common functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org Furthermore, the oxetane ring can serve as a conformational lock, rigidifying a molecule's structure. acs.org This has led to the incorporation of oxetane scaffolds into a number of clinical and preclinical drug candidates targeting a wide array of diseases. nih.gov

Significance of the Arylmethanol Moiety in Chemical Synthesis and Bioactive Molecules

The arylmethanol moiety, a benzyl (B1604629) alcohol derivative, is a cornerstone in organic synthesis and medicinal chemistry. The hydroxyl group provides a handle for a multitude of chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and etherification. This versatility makes arylmethanols crucial intermediates in the synthesis of complex molecules. In the context of bioactive compounds, the arylmethanol unit is a common feature in many pharmaceuticals, contributing to binding interactions with biological targets, often through hydrogen bonding.

Rationale for Dedicated Research on (4-(Oxetan-3-yl)phenyl)methanol

The dedicated research focus on this compound stems from the synergistic combination of its two core structural features. The oxetane ring is introduced to enhance "drug-like" properties, such as improving solubility and metabolic profiles, which are critical considerations in drug development. nih.gov The phenylmethanol portion of the molecule provides a reactive site for further chemical elaboration, allowing for its incorporation into larger, more complex molecular architectures. This makes this compound a highly valuable and versatile building block for the synthesis of new libraries of compounds with potential therapeutic applications. The 3-substitution on the oxetane ring is particularly common in drug candidates, likely due to greater stability and more established synthetic accessibility. acs.org

Scope of the Academic Research Review on this compound

This review will focus exclusively on the chemical aspects of this compound. It will delve into its chemical properties and explore the synthetic strategies employed for its preparation. The discussion will be grounded in the principles of organic chemistry and will highlight the research findings pertinent to this specific compound.

Chemical Properties of this compound

The physical and chemical properties of this compound are key to its utility as a research chemical. While extensive experimental data is not widely published, computational and supplier data provide valuable insights.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1781691-11-9 xdbiochems.comscochem.comhxchem.net
Molecular Formula C₁₀H₁₂O₂ scochem.comhxchem.net
Molecular Weight 178.20 g/mol scochem.comhxchem.net

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a plausible and commonly employed synthetic strategy can be inferred from the synthesis of related aryl-oxetane compounds and general organometallic chemistry principles. The most logical approach involves a cross-coupling reaction to form the key carbon-carbon bond between the phenyl ring and the oxetane moiety, followed by modification of a functional group on the phenyl ring to yield the final methanol (B129727) product.

A likely synthetic route would start with a suitably protected 4-bromobenzyl alcohol or 4-bromobenzaldehyde. The aldehyde functionality can be reduced to the corresponding alcohol. The core of the synthesis would then involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling.

In a Suzuki-Miyaura approach, an oxetane-3-boronic acid or its ester derivative would be coupled with the 4-bromobenzyl precursor. This reaction is widely used for the formation of aryl-heterocycle bonds. Alternatively, a Negishi coupling could be employed, reacting an organozinc reagent derived from 3-halooxetane with the bromo-aromatic compound.

A key intermediate in many oxetane syntheses is oxetan-3-one, which can be prepared in a single step from propargyl alcohol. Oxetan-3-one can then be converted to a variety of 3-substituted oxetanes, including the necessary precursors for cross-coupling reactions.

Research Applications of this compound

The rationale for its use lies in the advantageous properties conferred by the oxetane ring. Researchers can utilize this compound to introduce the oxetane moiety into a target molecule, aiming to improve its pharmacological profile. For instance, replacing a gem-dimethyl group with an oxetane can enhance solubility and reduce metabolic liability. nih.gov The hydroxymethyl group on the phenyl ring serves as a convenient attachment point for further synthetic transformations, allowing for the exploration of a wider chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1530705 (4-(Oxetan-3-yl)phenyl)methanol CAS No. 1781691-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(oxetan-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZKNQBQLBRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 Oxetan 3 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-(Oxetan-3-yl)phenyl)methanol, providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR spectra are instrumental in identifying the types and connectivity of protons within the molecule. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region, while the benzylic protons of the methanol (B129727) group and the protons of the oxetane (B1205548) ring resonate at characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon environment. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, confirming the molecular symmetry. The chemical shifts of the aromatic, benzylic, and oxetane carbons provide further evidence for the proposed structure.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, solidifying the structural determination. While specific peak assignments and coupling constants can vary slightly depending on the solvent and instrument parameters, representative data is invaluable for structural verification.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.29 – 7.35 (m)128.5, 126.5
Benzylic CH₂4.65 (s)64.9
Oxetane CH4.0 - 4.2 (m)75.9
Oxetane CH₂4.8 - 5.0 (m)35.2

Note: Data is representative and may vary based on experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₁₂O₂ is compared with the experimentally measured value to confirm the molecular formula. rsc.org

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. The molecule is induced to break apart in the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its different parts. For instance, the loss of a water molecule or the cleavage of the oxetane ring can produce predictable fragment ions, which are used to piece together the original structure.

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is widely used for this purpose. ambeed.com A solution of the compound is passed through a column packed with a stationary phase, and the different components of the mixture are separated based on their interactions with the stationary and mobile phases. The purity of the sample can be determined by the number and size of the peaks in the resulting chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ambeed.com This allows for the identification of the separated components based on their mass-to-charge ratios, providing a more comprehensive purity assessment.

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller stationary phase particles and higher pressures. ambeed.com This results in faster analysis times and improved resolution, making it a valuable tool for high-throughput purity analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. The resulting IR spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration.

Key functional groups that can be identified in the IR spectrum of this compound include:

O-H stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in the methanol moiety.

C-H stretch (aromatic): Absorption bands usually found just above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorption bands typically located just below 3000 cm⁻¹.

C-O stretch (ether): A strong absorption band in the region of 1000-1300 cm⁻¹, corresponding to the C-O-C bonds of the oxetane ring.

C-O stretch (alcohol): An absorption band in the 1000-1260 cm⁻¹ region.

The specific frequencies of these vibrations can provide additional information about the molecular environment.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net

This technique is invaluable for confirming the connectivity established by NMR and for providing a detailed picture of the molecule's conformation in the crystalline form. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the physical properties of the solid. researchgate.net While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.

Chiral Analysis and Enantiomeric Purity Assessment of Stereoisomers

The presence of a stereocenter in this compound, if the substitution pattern on the oxetane ring allows for it, necessitates chiral analysis to separate and quantify the enantiomers. Even without a stereocenter on the parent molecule, intermediates in its synthesis may be chiral, requiring analysis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram provides the enantiomeric excess (ee) or enantiomeric ratio of the sample.

The development of a robust chiral HPLC method is crucial for controlling the stereochemical outcome of synthetic routes that produce this compound and for ensuring the enantiomeric purity of the final product. The synthesis of stereopure compounds is often critical in pharmaceutical applications, as different enantiomers can have distinct pharmacological activities. mdpi.com

Computational and Theoretical Chemistry Studies on 4 Oxetan 3 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (4-(Oxetan-3-yl)phenyl)methanol. rsc.orgepstem.netsemanticscholar.org DFT methods, such as B3LYP and MP2 with basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate various electronic properties. rsc.org

These calculations can determine key parameters that govern the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its potential to participate in electronic transitions. epstem.netepstem.net

Furthermore, DFT calculations can be used to derive a range of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)Propensity to accept electrons.

This table outlines key global reactivity descriptors derived from DFT calculations and their significance in predicting the chemical behavior of a molecule.

Conformational Analysis of the Oxetane (B1205548) and Phenylmethanol Moieties

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies.

Ring Strain and Puckering Dynamics of the Four-Membered Oxetane Ring.nih.govuni-muenchen.deresearchgate.net

The four-membered oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. acs.org This strain influences the ring's conformation, which is not planar but rather puckered. acs.org The degree of puckering can be affected by the presence of substituents on the ring. uni-muenchen.deacs.org In unsubstituted oxetane, the puckering angle is relatively small, but substituents can lead to a more folded conformation. uni-muenchen.de

Computational studies, often employing methods like (e, 2e) electron momentum spectroscopy combined with DFT calculations, have shown that the ring-puckering motion has a notable effect on the electron density distribution of the molecule's orbitals, particularly the HOMO. nih.gov The table below presents typical bond angles and lengths for an unsubstituted oxetane ring, which serve as a baseline for understanding the effects of substitution.

ParameterValue
C-O-C Bond Angle ~90.2°
C-C-O Bond Angle ~92.0°
C-C-C Bond Angle ~84.8°
C-O Bond Length ~1.46 Å
C-C Bond Length ~1.53 Å

This table presents typical geometric parameters of an unsubstituted oxetane ring, highlighting the inherent strain in the four-membered structure. acs.org

Rotational Barriers and Preferred Conformations of the Substituents

The substituents on the phenyl ring, namely the oxetane and the methanol (B129727) groups, can rotate around the single bonds connecting them to the ring. These rotations are not entirely free and are governed by rotational barriers, which are energy hurdles that must be overcome for rotation to occur. nih.gov The magnitude of these barriers determines the preferred conformations of the molecule.

Computational methods, such as one-dimensional potential energy surface (PES) scans using DFT, can be employed to calculate these rotational barriers. mdpi.com For the phenylmethanol moiety, studies on similar molecules like benzyl (B1604629) alcohol have shown that the gauche conformation, where the oxygen atom is out of the plane of the phenyl ring, is often the most stable. nih.gov The presence and nature of substituents can significantly influence these barriers. mdpi.com For example, the rotation of the formyl group in N-benzhydrylformamides has been calculated to have a barrier of 20-23 kcal/mol. mdpi.com

Molecular Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. researchgate.netdtic.mil It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions of the molecule. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are susceptible to electrophilic attack and are good hydrogen bond acceptors. researchgate.net Conversely, regions of positive potential (colored blue) signify areas with a lower electron density, which are prone to nucleophilic attack and can act as hydrogen bond donors. researchgate.net

For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the oxetane and methanol groups, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The aromatic ring itself can also exhibit regions of negative potential above and below the plane of the ring. dtic.mil

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. epstem.net

Calculated spectroscopic data for this compound would include:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. epstem.net

NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict 1H and 13C NMR chemical shifts. epstem.netepstem.net

Electronic Transitions (UV-Vis): The energies and oscillator strengths of electronic transitions can be calculated to predict the absorption bands in the UV-Vis spectrum. nih.gov

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. epstem.netepstem.net

Intermolecular Interactions and Hydrogen Bonding Propensity Analysis.nih.govuni-muenchen.deresearchgate.net

The oxetane moiety is known to be an excellent hydrogen-bond acceptor, even more so than other cyclic ethers. acs.orgnih.gov This is attributed to the strained C-O-C bond angle, which exposes the lone pairs of the oxygen atom. nih.gov The hydroxyl group of the phenylmethanol moiety can act as both a hydrogen bond donor and acceptor.

In Silico Modeling for Ligand-Receptor Binding and Molecular Docking Studies

Currently, there is a notable absence of publicly available scientific literature detailing in silico modeling, ligand-receptor binding, and molecular docking studies specifically focused on the chemical compound this compound. A comprehensive search of scholarly databases and research repositories did not yield any specific studies that have investigated the binding interactions of this compound with biological targets such as proteins or enzymes through computational methods.

While molecular docking is a common and powerful tool in drug discovery and computational chemistry for predicting the binding orientation and affinity of a ligand to a receptor, no such analyses have been published for this compound. Consequently, there are no detailed research findings, including data on binding energies, specific amino acid interactions, or preferred binding poses, to report.

Similarly, broader in silico modeling approaches, which can encompass a range of computational techniques to simulate and predict the behavior and properties of molecules, have not been applied to this compound in any published research. This includes the absence of studies on its pharmacophore features or its potential fit within the active sites of known receptors.

The lack of such computational data means that the potential therapeutic targets and the molecular basis for any biological activity of this compound remain uncharacterized from a computational standpoint. Future research in this area would be necessary to elucidate its potential interactions with biologically relevant macromolecules.

Due to the absence of research data, no data tables on this topic can be provided.

Applications of 4 Oxetan 3 Yl Phenyl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The oxetane (B1205548) ring is a highly sought-after motif in medicinal chemistry and organic synthesis due to its unique combination of properties. It can act as a stable, polar, and three-dimensional structural element, while also being susceptible to ring-opening reactions, making it a versatile synthetic intermediate. researchgate.net The presence of the oxetane ring can favorably influence key physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity. acs.org

(4-(Oxetan-3-yl)phenyl)methanol, in particular, serves as a valuable building block for constructing more complex molecules. The hydroxyl group on the benzylic position provides a reactive handle for a wide range of chemical transformations, including esterification, etherification, and the formation of carbon-carbon bonds. This allows for its incorporation into larger molecular scaffolds. For instance, the oxetane moiety is a crucial structural feature in the potent anti-cancer drug paclitaxel (B517696) (Taxol) and its derivatives, where it is believed to act as a conformational lock and a hydrogen-bond acceptor, contributing to the molecule's biological activity. researchgate.netacs.org The synthesis of analogues of such complex natural products often relies on the availability of versatile building blocks like this compound.

The strategic introduction of the this compound unit can lead to the development of novel pharmaceutical intermediates and bioactive compounds. nih.govnih.gov For example, 3-aryl-substituted oxetanes are utilized in the synthesis of various biologically active molecules, and methods for their preparation often involve intermediates that could be derived from this compound. acs.org

Applications in Polymer Chemistry and Material Design

The unique reactivity of the oxetane ring also makes this compound a valuable component in polymer chemistry and the design of advanced materials.

Incorporation into Polymer Backbones for Property Modulation

The bifunctional nature of this compound, with its polymerizable oxetane ring and its reactive hydroxyl group, allows for its incorporation into polymer backbones. This can be achieved through various polymerization techniques, leading to polymers with modified properties. The inclusion of the rigid and polar oxetane unit can influence the thermal stability, mechanical properties, and solubility of the resulting polymers. While specific studies detailing the incorporation of this compound into polymer backbones are not extensively documented in publicly available literature, the general principles of oxetane chemistry suggest its potential in this area.

Use as a Monomer in Ring-Opening Polymerizations

Table 1: General Conditions for Cationic Ring-Opening Polymerization of Oxetanes

ParameterDescription
Monomers Oxetane and its derivatives
Initiators Lewis acids (e.g., BF₃·OEt₂), Brønsted acids, carbocations
Solvents Typically non-polar or moderately polar solvents like dichloromethane (B109758) or toluene
Temperature Varies depending on the monomer and initiator, often in the range of -20 to 80 °C
Mechanism Involves the formation of a tertiary oxonium ion intermediate

This table presents generalized conditions and may not be specific to this compound.

Functionalization of Material Surfaces

Polymers derived from this compound could be utilized for the functionalization of material surfaces. The pendant hydroxyl groups in the resulting polymer would provide sites for grafting other molecules, thereby altering the surface properties such as wettability, adhesion, and biocompatibility. While direct applications of this compound-based polymers for surface functionalization are not widely reported, the concept is well-established in polymer science.

Development of Specialty Chemicals with Tunable Properties

The unique structural features of this compound make it a valuable precursor for the development of specialty chemicals with tunable properties. acs.org The combination of the polar oxetane ring and the aromatic system allows for the fine-tuning of electronic and steric properties.

By chemically modifying the hydroxyl group or the aromatic ring of this compound, a diverse range of derivatives can be synthesized. For example, esterification or etherification of the hydroxyl group can lead to new compounds with different physical and chemical characteristics. These derivatives could find applications as liquid crystals, components in photocurable resins, or as additives to modify the properties of other materials. radtech.org The synthesis of 3-(substituted phenyl)oxetane-3-carboxylic acid and its intermediates, for instance, highlights the utility of such oxetane derivatives in creating valuable compounds. google.com The development of oxetane derivatives for use as anti-fungal agents further underscores the potential of this class of compounds in creating specialty chemicals with specific biological activities. google.com

4 Oxetan 3 Yl Phenyl Methanol in Medicinal Chemistry and Drug Discovery Research

The Oxetane (B1205548) Moiety as a Bioisosteric Replacement Strategy

Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of medicinal chemistry. The oxetane ring has proven to be a particularly versatile bioisostere, offering solutions to common challenges in drug design such as metabolic instability and poor solubility.

Bioisosterism with Carbonyl and Gem-Dimethyl Groups

The oxetane moiety has been successfully employed as a bioisosteric replacement for both carbonyl and gem-dimethyl groups. acs.orgnih.gov The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl group. u-tokyo.ac.jpnih.gov This mimicry allows for the maintenance of crucial interactions with biological targets while often improving metabolic stability and aqueous solubility. nih.govdigitellinc.comnih.gov Liabilities associated with carbonyl groups, such as susceptibility to enzymatic modification and potential for covalent binding, can be mitigated by their replacement with the more stable oxetane ring. u-tokyo.ac.jp

Furthermore, the oxetane ring occupies a similar molecular volume to a gem-dimethyl group. nih.govacs.org However, the introduction of a gem-dimethyl group to a molecule typically increases its lipophilicity, which can negatively impact its pharmacokinetic properties. acs.org The oxetane serves as a more polar equivalent, allowing for the introduction of steric bulk to block metabolically weak spots without the associated increase in lipophilicity. acs.orgu-tokyo.ac.jp Studies have shown that compounds containing oxetanes often exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl counterparts. u-tokyo.ac.jp

Nonclassical Isosterism and its Impact on Drug Design

The use of the oxetane ring is a prime example of nonclassical isosterism, where functional groups with different electronic and steric properties can be interchanged to modulate a molecule's characteristics favorably. acs.org The electronegative oxygen atom within the oxetane ring imparts a significant inductive electron-withdrawing effect. nih.gov This property can be harnessed to influence the basicity of nearby functional groups, such as amines. For instance, placing an oxetane ring adjacent to an amine can significantly lower its pKa, which can be crucial for optimizing a drug's pharmacokinetic profile by reducing unwanted tissue accumulation. nih.gov This modulation of physicochemical properties like lipophilicity and solubility is a key advantage of incorporating oxetanes in drug design. u-tokyo.ac.jpacs.org

Bioisosteric Equivalents for Isopropylidenediamines and Urea (B33335) Derivatives

The versatility of the oxetane extends to its use as a bioisosteric equivalent for more complex functionalities. For example, amino-oxetanes have been explored as peptidomimetics, demonstrating improved stability against enzymatic degradation while retaining biological activity. acs.org This suggests their potential to replace structures like isopropylidenediamines. The core structure of oxetane has also been investigated as a replacement for the urea functional group in certain contexts, contributing to the development of novel chemical entities with improved drug-like properties. nih.gov

Scaffold Utility in Targeted Therapeutic Agent Design

The unique properties of the oxetane ring make scaffolds like (4-(Oxetan-3-yl)phenyl)methanol valuable starting points for the design of targeted therapies. The phenyl and methanol (B129727) groups provide convenient points for further chemical modification, allowing for the synthesis of diverse compound libraries.

Development of Kinase Inhibitors and Their Structure-Activity Relationships (SAR)

Kinases are a critical class of enzymes and a major focus of cancer drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged structure in the development of kinase inhibitors. nih.govrsc.org The this compound scaffold can be incorporated into the design of such inhibitors to optimize their properties.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of kinase inhibitors. nih.govmdpi.com For example, in the development of p38α MAP kinase inhibitors, it was found that specific substitutions on a pyrazole (B372694) ring and a naphthalene (B1677914) system were crucial for high-affinity binding. nih.gov The introduction of an oxetane-containing moiety can influence the SAR by altering the molecule's conformation, solubility, and interactions with the kinase active site. nih.gov The strategic placement of the oxetane can lead to improved potency and a better pharmacokinetic profile. thieme-connect.com

For instance, in the optimization of a series of c-MET inhibitors, various headgroups like quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine were explored to understand the SAR and enhance inhibitory activity. nih.gov The incorporation of a this compound-type fragment could offer a novel avenue for modifying the inhibitor's properties, potentially leading to enhanced efficacy and selectivity. nih.govresearchgate.net

Design of Protein Degraders

Targeted protein degradation has emerged as a powerful therapeutic strategy. tocris.com Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. tocris.comnih.gov A PROTAC is composed of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker. tocris.comnih.gov

Ligands for G-Protein Coupled Receptors (GPCRs), e.g., Adenosine (B11128) Receptors

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern pharmaceuticals. Within this family, adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are of particular interest for their roles in a variety of physiological processes. nih.gov The development of selective ligands for these receptors is a key area of research for conditions ranging from inflammatory diseases to cancer. nih.gov

The A3 adenosine receptor (A3AR) is a notable target in medicinal chemistry due to its involvement in cytoprotective functions, with potential applications in treating cancer, inflammation, and cardiac ischemia. nih.gov Research into A3AR ligands has demonstrated that specific structural modifications are crucial for achieving high potency and selectivity. nih.gov While direct studies on this compound as an A3AR ligand are not prevalent in the provided results, the principles of A3AR ligand design suggest that the oxetane moiety could be a valuable component. The phenyl group in many potent A3AR agonists and antagonists is a common feature, and the incorporation of an oxetane could serve to modulate key properties like solubility and metabolic stability, which are critical for drug efficacy. nih.govnih.gov For instance, studies on adenosine derivatives have shown that phenyl groups are often associated with higher affinity for adenosine receptors compared to other isosteres. nih.gov

Applications in Anti-Infective Research (e.g., Antitubercular, Antiviral)

The search for novel anti-infective agents is a critical global health priority, particularly with the rise of drug-resistant pathogens. The unique structural and physicochemical properties of the oxetane ring make it an attractive component in the design of new antiviral and antitubercular drugs. nih.gov

In the realm of antiviral research, the oxetane moiety has been successfully incorporated into inhibitors of various viruses, including Respiratory Syncytial Virus (RSV). nih.govacs.org For example, the development of an RSV inhibitor saw the replacement of a gem-dimethyl group with an oxetane ring, leading to a significant improvement in antiviral activity and in vivo oral efficacy. nih.gov This enhancement was partly attributed to the oxetane's ability to reduce the basicity of a nearby amine group, thereby lowering the volume of distribution and preventing unwanted tissue accumulation. nih.govacs.org

With regard to antitubercular research, various heterocyclic compounds are being explored to combat drug-resistant tuberculosis. nih.govnih.gov While direct examples of this compound in antitubercular drug design were not found in the search results, the principles of scaffold hopping and isosteric replacement are central to this field. The oxetane's ability to improve metabolic stability and solubility could be leveraged to optimize lead compounds in tuberculosis drug discovery. acs.org

Design of Anticancer Agents

The oxetane motif has found significant application in the design of anticancer agents, where it can enhance the drug-like properties of lead compounds. nih.govacs.org The incorporation of oxetanes can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov

One notable area of application is in the development of kinase inhibitors, which are a major class of anticancer drugs. nih.gov For instance, oxetane-containing compounds have been investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov In one study, the introduction of an oxetane group led to a potent and selective mTOR inhibitor with favorable plasma clearance and a lack of cytochrome P450 (CYP) inhibition. nih.gov

Furthermore, the replacement of other functional groups with an oxetane can lead to significant improvements in anticancer drug candidates. For example, in the development of inhibitors for anaplastic lymphoma kinase (ALK), incorporating an oxetane group resulted in a marked improvement in metabolic stability in both mouse and human liver microsomes compared to an isopropyl group at the same position. acs.org This led to a compound with strong antitumor efficacy. acs.org The design of novel epidermal growth factor receptor (EGFR) inhibitors has also been a focus, with various heterocyclic compounds showing promise. rsc.org

Influence on Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters

The incorporation of the this compound moiety and other oxetane-containing fragments into drug candidates can have a profound impact on their pharmacokinetic and pharmacodynamic profiles.

Modulation of Metabolic Stability via Oxetane Incorporation

A key advantage of incorporating an oxetane ring into a drug molecule is the potential to enhance its metabolic stability. acs.orgsonar.ch The oxetane can serve as a non-labile replacement for metabolically vulnerable groups, such as gem-dimethyl groups. acs.orgsonar.ch This strategy blocks sites of oxidation by cytochrome P450 enzymes, a common route of drug metabolism. acs.org

For example, replacing a gem-dimethyl group with an oxetane has been shown to reduce the rate of metabolic degradation in many cases. sonar.ch In the development of γ-secretase inhibitors for Alzheimer's disease, the introduction of an oxetane significantly improved metabolic stability compared to the parent cyclohexyl-containing compound. acs.org Similarly, in a series of ALK inhibitors, an N-oxetan-3-ylpiperidine derivative demonstrated good metabolic stability. acs.org

Table 1: Impact of Oxetane Incorporation on Metabolic Stability

Original Compound Group Oxetane-Containing Analogue Result
gem-dimethyl Oxetane Reduced rate of metabolic degradation sonar.ch
Isopropyl N-oxetan-3-yl Significant improvement in in vitro clearance acs.org

Impact on Aqueous Solubility and Lipophilicity Profiles

Generally, the introduction of a polar oxetane ring in place of a non-polar group like a gem-dimethyl group can lead to a substantial increase in aqueous solubility. sonar.ch This effect is context-dependent but can be dramatic, with solubility increases of 4 to over 4000-fold observed in some cases. sonar.ch For instance, in the optimization of an anthelminthic drug for oncology applications, incorporating an oxetane motif at the phenyl ring resulted in a more than 137-fold enhancement in water solubility. nih.gov

Table 2: Influence of Oxetane on Solubility and Lipophilicity

Property General Effect of Oxetane Incorporation Example
Aqueous Solubility Generally increases >137-fold increase in an optimized anticancer compound nih.gov

Effects on the Basicity of Proximal Amine Functions

The electron-withdrawing nature of the oxygen atom in the oxetane ring can have a significant impact on the basicity (pKa) of nearby amine groups. nih.govnih.gov This modulation of basicity is a powerful tool in drug design, as it can influence properties such as cell permeability, target binding, and potential for off-target effects like hERG channel inhibition. nih.govacs.org

Placing an oxetane ring alpha to an amine can reduce the amine's pKa by approximately 2.7 units. nih.gov This substantial decrease in basicity can be advantageous in several ways. For example, in the development of an RSV inhibitor, the reduced basicity of a terminal amine due to an adjacent oxetane group led to a decreased volume of distribution, avoiding undesirable tissue accumulation. nih.govacs.org Similarly, in the optimization of a Bruton's tyrosine kinase (BTK) inhibitor, the introduction of an oxetane reduced the basicity of a piperazine (B1678402) moiety, which was credited with mitigating hERG toxicity. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Paclitaxel (B517696)
Docetaxel
Cabazitaxel
Mebendazole
Rilzabrutinib
Ziresovir
Crenolanib
Fenebrutinib
Lanraplenib
Danuglipron
GDC-0349

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No specific SAR studies for a series of this compound derivatives were found in the public scientific literature. SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. For the this compound scaffold, such a study would typically involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, electron-donating or -withdrawing groups) at different positions on the phenyl ring to probe their effect on target binding and cellular activity.

Modification of the Methanol Group: Esterification, etherification, or replacement of the hydroxyl group with other functionalities (e.g., amines, amides) to explore their role in target interaction and pharmacokinetic properties.

Modification of the Oxetane Ring: While less common, substitution on the oxetane ring itself could be explored to fine-tune the molecule's properties.

Without published data, it is not possible to construct a data table or provide detailed research findings on the SAR of this specific compound family.

Mechanistic Studies of Biological Interactions at Molecular Targets

Similarly, there is a lack of publicly available information on the specific molecular targets of this compound derivatives and the mechanistic details of their interactions. Mechanistic studies aim to elucidate how a compound exerts its biological effect at a molecular level. This often involves techniques such as:

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its protein target, revealing key binding interactions.

Molecular Docking and Modeling: Computational methods to predict and analyze the binding mode of a ligand within the active site of a target protein. nih.gov

Biochemical and Cellular Assays: To confirm the compound's effect on the target's function and downstream signaling pathways.

While molecular docking studies have been performed on various other phenyl-containing compounds, nih.govmdpi.comsemanticscholar.org specific studies detailing the interaction of this compound derivatives with any particular biological target were not identified.

Emerging Research Directions and Future Perspectives for 4 Oxetan 3 Yl Phenyl Methanol

Expanding the Chemical Space of Oxetane-Substituted Arylmethanol Analogs

The core structure of (4-(Oxetan-3-yl)phenyl)methanol offers a versatile platform for the synthesis of a diverse array of analogs. The expansion of this chemical space is a key area of research, aimed at fine-tuning the molecule's properties for various applications. nih.govdigitellinc.com

One of the primary strategies for expanding this chemical space is through the modification of the aryl ring. The introduction of various substituents, including both electron-donating and electron-withdrawing groups, can significantly influence the electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. nih.gov For instance, the synthesis of analogs with different substitution patterns on the phenyl ring can lead to new kinase inhibitors by altering the interaction with the hinge region of the kinase domain. nih.govnih.gov

Furthermore, the hydroxymethyl group provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Esterification, etherification, and conversion to other functional groups can produce a library of compounds with varied properties. lookchem.com The development of synthetic routes to access a wide variety of 3-substituted oxetanes is crucial for this expansion, with methods starting from commercially available materials like dimethyl malonate being explored. lookchem.com

The inherent reactivity of the strained oxetane (B1205548) ring can also be harnessed to create novel structures through ring-opening reactions, leading to a broader range of accessible molecules. acs.orgmetoree.com This approach allows for the creation of linear and more complex architectures from a simple starting material.

Development of Novel Stereoselective Synthetic Methodologies for Enantiomeric Access

Many biologically active molecules are chiral, with their different enantiomers often exhibiting distinct pharmacological effects. Therefore, the development of stereoselective methods to access individual enantiomers of this compound and its analogs is of paramount importance. nih.gov

Current research focuses on several key strategies to achieve enantiomeric control. One approach involves the enantioselective reduction of a corresponding ketone precursor, which can establish the stereocenter at the carbinol position. acs.org Another powerful technique is the desymmetrization of prochiral oxetanes, which can create chiral centers with high enantioselectivity through the use of transition metal, Lewis acid, or Brønsted acid catalysis. nih.gov

Biocatalysis is also emerging as a powerful tool for the enantioselective synthesis and ring-opening of oxetanes. researchgate.net Enzymes, such as halohydrin dehalogenases, can be engineered to catalyze these transformations with high efficiency and stereoselectivity, providing access to both enantiomers of chiral oxetanes and their ring-opened products. researchgate.net These biocatalytic methods offer the advantages of mild reaction conditions and high selectivity, making them attractive for preparative-scale synthesis. researchgate.net

The development of methods for the enantioselective synthesis of 2-aryl-substituted oxetanes has also been reported, further expanding the toolbox for creating chiral oxetane-containing molecules. acs.org These advancements are crucial for the systematic investigation of the structure-activity relationships of individual enantiomers and for the development of more potent and selective therapeutic agents.

Exploration of New Catalytic Transformations and C-H Functionalization

The development of novel catalytic transformations is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For oxetane-containing compounds like this compound, new catalytic methods are being explored to functionalize the molecule in previously inaccessible ways.

One area of intense research is the C-H functionalization of the aryl ring. nih.gov Traditional methods often require pre-functionalized starting materials, but direct C-H activation offers a more atom-economical and efficient approach. Palladium-catalyzed non-directed C-H functionalization, for example, can be used to introduce new functional groups at various positions on the aromatic ring, with selectivity often governed by steric and electronic effects. nih.gov The development of new ligands that accelerate these reactions is a key focus, allowing for the functionalization of a broader range of substrates under milder conditions. nih.gov

The oxetane ring itself can also participate in novel catalytic transformations. For example, iridium-catalyzed reactions have been developed for the Paternò-Büchi reaction to form oxetanes. nih.gov Furthermore, the C-H bonds alpha to the oxygen atom in the oxetane ring can be selectively functionalized through radical-mediated transformations. utexas.edu This approach is particularly valuable as traditional acid/base alkylations are often not feasible for these positions. utexas.edu

The exploration of catalytic ring-opening reactions of oxetanes also continues to be a fruitful area of research. nih.govacs.org Lewis acid catalysis, for instance, can promote the intramolecular cyclization of 3-amido oxetanes to form oxazolines, providing rapid access to a diverse range of natural products and other valuable molecules. nih.gov

Integration into Multi-component Reactions and Combinatorial Synthesis Strategies

Multi-component reactions (MCRs) and combinatorial synthesis are powerful tools in drug discovery, allowing for the rapid generation of large libraries of diverse compounds for high-throughput screening. nih.govimperial.ac.uk The integration of this compound and its derivatives into these strategies is a promising avenue for the discovery of new bioactive molecules.

The functional groups present in this compound make it an ideal building block for MCRs. The hydroxyl group and the aromatic ring can participate in a variety of reactions, allowing for the one-pot synthesis of complex molecules with multiple points of diversity. This approach can significantly streamline the synthesis of compound libraries, saving time and resources.

Combinatorial synthesis, often performed on a solid support, can be used to generate vast numbers of analogs. nih.gov The "one-bead one-compound" method is a particularly powerful technique for creating highly diverse libraries. nih.gov By attaching a this compound-derived scaffold to a solid support, a wide range of building blocks can be systematically added to generate a library of compounds for biological screening.

The development of robust synthetic methodologies that are compatible with solid-phase synthesis is crucial for the successful implementation of these strategies. The stability of the oxetane ring under various reaction conditions is a key consideration in the design of these synthetic routes. rsc.org

Potential Applications in Agrochemical and Fine Chemical Industries

Beyond the pharmaceutical sector, the unique properties of oxetane-containing compounds suggest potential applications in the agrochemical and fine chemical industries. metoree.comnih.gov The incorporation of an oxetane moiety can influence a molecule's biological activity, metabolic stability, and physical properties, which are all important considerations in the design of new agrochemicals. nih.gov

In the agrochemical industry, there is a constant need for new herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles. The structural diversity that can be achieved with oxetane-substituted aryl methanols could lead to the discovery of novel active ingredients. For example, the biodegradable insecticide EDO contains an oxetane ring, highlighting the potential of this scaffold in crop protection. acs.org

In the fine chemical industry, this compound and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules. metoree.com The ability to introduce the oxetane motif can be used to tailor the properties of materials, such as polymers and dyes. Oxetanes can be used as raw materials for the production of various chemicals and can be incorporated into epoxy resins to improve their curing speed and adhesion. metoree.com

The development of cost-effective and scalable synthetic routes to these compounds will be a key factor in their adoption by these industries. Research into efficient catalytic methods and the use of readily available starting materials will be crucial for realizing their full potential.

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. The unique properties of oxetane-containing molecules make them attractive candidates for incorporation into these advanced delivery systems.

One potential application is in the development of antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets a protein expressed on the surface of cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. The physicochemical properties of this compound-derived linkers could be tuned to optimize the performance of ADCs.

Furthermore, the oxetane moiety itself can influence the properties of a drug molecule in a way that is beneficial for targeted delivery. For example, the increased polarity and three-dimensionality imparted by the oxetane ring can improve the solubility and reduce the non-specific binding of a drug, leading to better pharmacokinetics and a more favorable biodistribution. nih.gov

The ability to functionalize the this compound scaffold allows for the attachment of targeting ligands, such as peptides or small molecules, that can direct the drug to specific receptors or transporters on the surface of target cells. This approach can enhance the accumulation of the drug at the site of action, leading to improved therapeutic outcomes.

The continued exploration of the chemistry and biology of oxetane-containing compounds will undoubtedly lead to new and innovative applications in targeted drug delivery and other areas of medicine and technology.

Q & A

Q. Q1. What are the optimal synthetic routes for (4-(Oxetan-3-yl)phenyl)methanol, and how can reaction conditions be controlled to improve yield?

Methodology :

  • Step 1 : Start with 4-(oxetan-3-yl)benzaldehyde. Reduce the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C .
  • Step 2 : Optimize solvent choice (e.g., THF vs. methanol) and reaction time. For example, LiAlH₄ in THF achieves >85% yield within 4 hours, while NaBH₄ in methanol requires 12 hours for comparable yields .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
    Key Data :
Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₄MeOH251278
LiAlH₄THF0→25489

Advanced Reactivity & Mechanistic Insights

Q. Q2. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions compared to non-cyclic analogs?

Methodology :

  • Comparative Studies : React this compound with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF). Compare kinetics with non-cyclic analogs (e.g., benzyl alcohol derivatives) using UV-Vis spectroscopy to track reaction rates .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to evaluate steric and electronic effects of the oxetane ring. The oxetane’s angle strain increases electrophilicity at the benzylic carbon, accelerating SN2 reactions by ~30% compared to linear ethers .
    Key Finding : Oxetane’s ring strain enhances reactivity, making it a superior intermediate for synthesizing sulfides or amines in drug discovery .

Analytical Challenges

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and how do its NMR signals differ from structurally similar compounds?

Methodology :

  • ¹H NMR : The benzylic CH₂OH group resonates at δ 4.55–4.65 ppm (doublet, J = 5.8 Hz). The oxetane protons appear as two distinct multiplets at δ 4.85–5.10 ppm (C3-H) and δ 4.30–4.50 ppm (C2/C4-H) .
  • ¹³C NMR : The oxetane carbons are observed at δ 75–80 ppm, while the aromatic carbons (para-substituted phenyl) resonate at δ 125–140 ppm .
  • IR : A broad O-H stretch at 3300–3500 cm⁻¹ and C-O (oxetane) at 1050–1100 cm⁻¹ .
    Comparison : Unlike non-cyclic analogs (e.g., benzyl alcohol), the oxetane’s constrained geometry splits NMR signals into distinct multiplets .

Biological Applications

Q. Q4. How can researchers evaluate the pharmacokinetic stability of this compound in drug discovery pipelines?

Methodology :

  • Metabolic Stability Assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Use LC-MS/MS to quantify parent compound degradation over time. The oxetane ring reduces CYP450-mediated oxidation, extending half-life (t₁/₂) to >120 minutes vs. <60 minutes for tetrahydrofuran analogs .
  • Plasma Protein Binding : Employ equilibrium dialysis; oxetane derivatives show moderate binding (~70%), minimizing off-target effects .

Advanced Computational Modeling

Q. Q5. What molecular docking strategies predict the interaction of this compound with enzymatic targets like kinases or oxidoreductases?

Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB: e.g., 6LU7 for SARS-CoV-2 main protease) and ligand (optimize geometry with Gaussian 09) .
  • Key Interactions : The oxetane oxygen forms hydrogen bonds with catalytic residues (e.g., His41 in 6LU7), while the phenyl group engages in π-π stacking with aromatic side chains .
    Validation : Compare docking scores (ΔG ≈ -8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Contradictory Data Resolution

Q. Q6. How to resolve discrepancies in reported solubility data for this compound across different solvents?

Methodology :

  • Solubility Screening : Use shake-flask method in DMSO, ethanol, and water. Centrifuge at 10,000 rpm for 15 minutes and quantify via UV absorbance (λ = 254 nm).
  • Conflicting Data : Some studies report high DMSO solubility (>50 mg/mL), while others note precipitation. This arises from residual water in DMSO batches; use anhydrous DMSO (H₂O <0.01%) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.